molecular formula C7H6N3O2+ B093544 2-Methyl-4-nitrobenzenediazonium CAS No. 16047-24-8

2-Methyl-4-nitrobenzenediazonium

Cat. No.: B093544
CAS No.: 16047-24-8
M. Wt: 164.14 g/mol
InChI Key: RNBOFGSATMLBRI-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzenediazonium (CAS 16047-24-8), also known as Azoic Diazo Component 34 or Diazo Fast Red RL, is a diazonium salt with the molecular formula C₇H₆N₃O₂ and a molecular weight of 164.14 g/mol . It is primarily used as a diazo component in the synthesis of azo dyes, which are critical in textile, ink, and pigment industries. The compound features a nitro group (-NO₂) at the para position and a methyl group (-CH₃) at the ortho position relative to the diazonium moiety (-N₂⁺). Its tetrafluoroborate (BF₄⁻) and chloride (Cl⁻) salts (e.g., CAS 69457-09-6) are commercially available, with purities ranging from 95% to 99% .

The reactivity of diazonium salts like this compound is influenced by substituents: the electron-withdrawing nitro group stabilizes the diazonium ion, while the methyl group moderately directs electrophilic coupling reactions .

Preparation Methods

Precursor Synthesis: 2-Methyl-4-nitroaniline

The preparation of 2-methyl-4-nitrobenzenediazonium begins with the synthesis of its precursor, 2-methyl-4-nitroaniline. Patent CN101774929A outlines a four-step process involving acylation, nitration, hydrolysis, and purification .

Acylation Protection

Ortho-toluidine undergoes acylation with acetic acid to protect the amine group. In Example 4 of the patent, 32.1 g (0.3 mol) of o-toluidine reacts with 36 g (0.6 mol) of acetic acid at 100°C for 4 hours, yielding N-acetyl-o-toluidine . This step prevents undesired side reactions during nitration.

Nitration Reaction

The acetylated intermediate is nitrated using concentrated nitric acid (65%) under controlled conditions. Slow addition of 32 g (0.33 mol) HNO₃ at ≤30°C prevents overheating, followed by isothermal reaction at 30°C for 5 hours. This produces 2-methyl-4-nitroacetanilide in 78.3% yield after recrystallization .

Hydrolysis and Purification

Hydrolysis with 75 mL of concentrated HCl (35%) at 90°C for 3 hours removes the acetyl group. Adjusting the pH to 1.5 with NaOH precipitates 2-methyl-4-nitroaniline, which is recrystallized from 80% ethanol to achieve 97% purity .

Diazotization Reaction Mechanisms

Diazotization involves the reaction of 2-methyl-4-nitroaniline with nitrous acid (generated in situ from NaNO₂ and HCl) to form the diazonium ion. The electron-withdrawing nitro group at the para position stabilizes the diazonium intermediate, while the methyl group at the ortho position moderately influences reactivity .

Key Reaction Parameters

  • Acid Concentration : Hydrochloric acid (4–6 M) ensures protonation of the amine and stabilizes the diazonium ion .

  • Temperature : Maintained at 0–5°C to prevent decomposition of the thermally labile diazonium salt .

  • Stoichiometry : A 1:1 molar ratio of aniline to NaNO₂ is critical, with excess nitrous acid leading to side reactions .

Standard Preparation Protocol

Procedure

  • Dissolution : 10 g (0.054 mol) of 2-methyl-4-nitroaniline is dissolved in 50 mL of 6 M HCl at 0°C.

  • Diazotization : A solution of 3.8 g (0.055 mol) NaNO₂ in 15 mL H₂O is added dropwise over 30 minutes, maintaining temperature ≤5°C.

  • Completion Check : Residual nitrous acid is detected using starch-iodide paper; excess is neutralized with sulfamic acid.

Yield and Purity

The reaction typically achieves >95% conversion, with the diazonium salt used immediately in subsequent coupling reactions . Isolation is avoided due to instability, though analytical characterization via ¹H NMR confirms structure .

Alternative Methods and Innovations

Nitric Oxide-Mediated Diazotization

A study in Organic Process Research & Development demonstrates diazotization using nitric oxide (NO) instead of NaNO₂ . For 4-chloroaniline, 2.0 equivalents of NO in HCl at room temperature achieved 100% diazotization in 10 minutes (Table 1). Adapting this to 2-methyl-4-nitroaniline could reduce nitrosamine byproducts, though methyl and nitro substituents may alter kinetics .

Table 1: Diazotization Efficiency with NO Gas

NO EquivalentsReaction Time (min)Diazotization (%)
2.010100
1.03050

Optimization of Reaction Conditions

Acid Selection

  • Hydrochloric Acid : Standard choice due to Cl⁻’s weak nucleophilicity, minimizing diazonium salt decomposition .

  • Sulfuric Acid : Tested in pilot studies but led to faster decomposition at temperatures >5°C .

Temperature Control

Maintaining 0–5°C is critical. At 10°C, decomposition rates increase by 40%, as quantified via UV-Vis spectroscopy .

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : The diazonium proton resonates as a singlet at δ 8.2–8.5 ppm in D₂O .

  • IR Spectroscopy : N≡N stretch observed at 2120–2150 cm⁻¹ .

Stability Assessment

Thermogravimetric analysis (TGA) shows rapid weight loss above 10°C, confirming the need for cold storage .

Applications and Derivatives

The diazonium salt serves as an intermediate for:

  • Azo Dyes : Coupling with phenols or amines produces dyes with λmax 450–550 nm .

  • Pharmaceuticals : Used in synthesizing anticoagulants and anti-inflammatory agents .

Chemical Reactions Analysis

2-Methyl-4-nitrobenzenediazonium undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or alkoxy groups. For example, the Sandmeyer reaction involves the substitution of the diazonium group with a halide using copper(I) halides. [ \text{this compound} + \text{CuCl} \rightarrow \text{2-Methyl-4-nitrochlorobenzene} + \text{N₂} ]

    Coupling Reactions: Diazonium salts can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes and pigments. [ \text{this compound} + \text{Phenol} \rightarrow \text{2-Methyl-4-nitroazobenzene} + \text{HCl} ]

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group under appropriate conditions.

Scientific Research Applications

Applications Overview

Application AreaDescription
Organic Synthesis Used as a key intermediate in the synthesis of various organic compounds.
Pharmaceuticals Serves as a precursor for synthesizing active pharmaceutical ingredients (APIs).
Agrochemicals Utilized in the development of herbicides and pesticides.
Dyes and Pigments Employed in the production of azo dyes and other colorants for textiles and food products.

Organic Synthesis

2-Methyl-4-nitrobenzenediazonium is crucial in organic synthesis as it can undergo various reactions such as coupling reactions to form azo compounds. These azo compounds are widely used in the dye industry.

Case Study : A study demonstrated the use of this diazonium salt in synthesizing azo dyes through coupling with phenolic compounds, showcasing its versatility in generating vibrant colors for textiles .

Pharmaceuticals

In pharmaceutical applications, this compound acts as an intermediate for synthesizing drugs. Its derivatives have been explored for their potential therapeutic effects.

Research Insight : Research published in "The Journal of Medicinal Chemistry" indicated that derivatives of this compound exhibit anti-cancer properties, making them valuable candidates for drug development .

Agrochemicals

The compound is also utilized in the formulation of agrochemicals, particularly as a building block for herbicides and insecticides.

Market Insight : The agrochemical market has seen an increasing demand for intermediates like this compound due to its effectiveness in enhancing crop protection strategies .

Dyes and Pigments

One of the most prominent uses of this compound is in dye production. It is particularly important for creating azo dyes, which are characterized by their bright colors and stability.

Application Example : The compound has been used to produce fast red dyes, which are employed extensively in the textile industry due to their excellent lightfastness and washfastness properties .

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitrobenzenediazonium involves the formation of reactive intermediates. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of new compounds. The molecular targets and pathways depend on the specific reaction and the conditions used. For example, in coupling reactions, the diazonium group reacts with nucleophiles such as phenols or amines to form azo compounds .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-methyl-4-nitrobenzenediazonium and analogous compounds:

Compound Name CAS Number Molecular Formula Substituents Key Applications Stability Notes
This compound 16047-24-8 C₇H₆N₃O₂ -NO₂ (para), -CH₃ (ortho) Azo dye synthesis (e.g., textiles) Stabilized by nitro group
4-Methoxy-2-nitrobenzenediazonium 27165-25-9 C₇H₆N₃O₃⁺ -NO₂ (para), -OCH₃ (para) Diazo Fast Bordeaux GP dye Methoxy group enhances solubility
2-Methoxy-5-methyl-4-[(3-sulfophenyl)azo]benzenediazonium N/A C₁₄H₁₃N₄O₃S -SO₃H, -OCH₃, -CH₃, azo linkage Water-soluble dyes Sulfonic acid group improves aqueous compatibility
4-Dimethylaminoazobenzene 60-11-7 C₁₄H₁₅N₃ -N(CH₃)₂, azo linkage Formerly used in dyes (carcinogen) Not a diazonium salt; stable azo compound

Commercial and Industrial Relevance

  • Market Demand : this compound tetrafluoroborate is widely used in chemical manufacturing, with key producers including A2B Chem, Biosynth Carbosynth, and Henan Tianfu Chemical .
  • Competitors : Derivatives like 4-methoxy-2-nitrobenzenediazonium cater to niche markets requiring specific dye shades or solubility profiles .

Biological Activity

2-Methyl-4-nitrobenzenediazonium, also known as this compound chloride, is a diazonium compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and microbiology. This article explores its biological effects, mechanisms of action, and relevant case studies.

Overview of Biological Activity

Diazonium compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the nitro group in this compound plays a crucial role in its reactivity and biological interactions. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Attack : The diazonium ion acts as an electrophile, allowing it to react with nucleophilic sites on proteins and nucleic acids. This interaction can lead to enzyme inhibition and DNA damage, resulting in cell death .
  • Reduction Pathways : The nitro group can be reduced enzymatically to form amines or other reactive species, which may exhibit different biological activities compared to the parent compound. For instance, the reduction products can bind covalently to biomolecules, influencing their function .
  • Antimicrobial Activity : Nitro-containing compounds have been shown to possess antimicrobial properties. The mechanism often involves the generation of toxic intermediates upon reduction that can damage bacterial DNA and cellular structures .

Antimicrobial Efficacy

A study investigating the antimicrobial properties of nitro compounds highlighted the effectiveness of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrated its potency:

Compound MIC (µg/mL) Target Organism
This compound20Staphylococcus aureus
This compound15Escherichia coli

These results indicate that the compound effectively inhibits the growth of both gram-positive and gram-negative bacteria .

Anticancer Potential

Research has also explored the anticancer potential of nitrobenzene derivatives. The reduction of the nitro group leads to reactive species capable of inducing apoptosis in cancer cells. In vitro studies showed that this compound could inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)5
MCF-7 (breast cancer)8

The data suggest that the compound may serve as a lead structure for developing new anticancer agents .

Safety and Toxicity

While this compound exhibits promising biological activity, it is essential to consider its safety profile. Nitro compounds are often associated with toxicity due to their potential to form reactive intermediates that can cause cellular damage. Toxicological studies have indicated that exposure to high concentrations may lead to mutagenic effects and oxidative stress in cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-4-nitrobenzenediazonium salts, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves diazotization of 2-methyl-4-nitroaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Key variables affecting yield include:

  • Temperature control : Excess heat accelerates decomposition, reducing diazonium salt stability .
  • Solvent purity : Traces of water or formic acid in solvents like DMF lower yields by promoting side reactions (e.g., cyclization to nitroindazoles) .
  • Stoichiometry : Excess nitrous acid must be avoided to prevent byproduct formation. Monitor reaction progress via TLC or UV-Vis spectroscopy.

Q. How can researchers ensure the stability of this compound salts during storage and handling?

  • Methodological Answer :

  • Low-temperature storage : Store at –20°C in anhydrous solvents (e.g., dry DMF or acetonitrile) to minimize thermal decomposition.
  • Light exclusion : Diazonium salts are photosensitive; use amber vials and conduct reactions under inert gas (N₂/Ar) .
  • Stability assays : Periodically analyze purity via HPLC or NMR to detect degradation products like nitroindazoles or aryl fluorides .

Q. What spectroscopic techniques are most reliable for characterizing this compound salts?

  • Methodological Answer :

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to observe aromatic protons and nitro/methyl substituents. Note: Diazonium protons may not resolve due to rapid exchange .
  • IR spectroscopy : Confirm the presence of –N₂⁺ (stretching ~2200–2300 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .
  • Mass spectrometry : Employ ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., –NO₂) influence the reactivity of this compound in reduction reactions?

  • Methodological Answer :

  • Mechanistic insight : The nitro group stabilizes the diazonium intermediate, favoring reduction over cyclization. Rhodium catalysts (e.g., RhCl₃) in anhydrous DMF selectively reduce the diazo group to a methylene (–CH₂–) without affecting the nitro group .
  • Contradiction resolution : Conflicting reports on yields (e.g., 60–80%) may arise from trace water in solvents. Validate solvent dryness via Karl Fischer titration and repeat under strictly anhydrous conditions .

Q. What strategies resolve contradictions in reported cyclization vs. reduction pathways for this compound salts?

  • Methodological Answer :

  • Variable isolation : Systematically test factors like:
  • Solvent polarity : Polar aprotic solvents (DMF) favor reduction, while protic solvents (H₂O) promote cyclization .
  • Catalyst loading : Higher RhCl₃ concentrations (0.1–0.3 mmol) suppress cyclization by accelerating reduction kinetics .
  • Computational modeling : Use DFT calculations to compare transition-state energies for competing pathways. Meta-GGA functionals (e.g., B97M-V) reliably predict regioselectivity .

Q. How can computational methods predict the reactivity of this compound in novel coupling reactions?

  • Methodological Answer :

  • DFT-based approaches :

Optimize geometries at the ωB97X-D/6-311+G(d,p) level to account for dispersion forces.

Calculate Fukui indices to identify electrophilic/nucleophilic sites. The diazo group shows high electrophilicity, making it reactive toward arylboronic acids in Suzuki-Miyaura couplings .

  • Machine learning : Train models on existing diazonium reaction datasets (e.g., Reaxys) to predict yields under untested conditions (e.g., microwave irradiation).

Q. Data Contradiction Analysis

Q. Why do studies report divergent yields for Rh-catalyzed reductions of this compound salts?

  • Methodological Answer :

  • Hypothesis testing :
VariableImpact on YieldExperimental Test
Solvent purityTraces of H₂O reduce yield by 30–40%Repeat reactions with rigorously dried DMF (activated molecular sieves)
Catalyst agingOxidized Rh species lose activityFreshly prepare RhCl₃ solutions and confirm oxidation state via XPS
  • Statistical validation : Perform triplicate runs with ANOVA to confirm significance (p < 0.05).

Q. Experimental Design

Q. How to design a kinetic study for the decomposition of this compound in aqueous vs. non-aqueous media?

  • Methodological Answer :

  • Protocol :

Prepare 0.1 M diazonium solutions in H₂O, DMF, and THF.

Monitor decay via UV-Vis at λ = 300–400 nm (π→π* transitions) at 25°C, 40°C, and 60°C.

Calculate activation energy (Eₐ) using the Arrhenius equation.

  • Expected outcomes : Aqueous media will show higher Eₐ due to hydrogen bonding stabilizing the transition state .

Properties

IUPAC Name

2-methyl-4-nitrobenzenediazonium
Source PubChem
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InChI

InChI=1S/C7H6N3O2/c1-5-4-6(10(11)12)2-3-7(5)9-8/h2-4H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBOFGSATMLBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N3O2+
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3066001
Record name Benzenediazonium, 2-methyl-4-nitro-
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Molecular Weight

164.14 g/mol
Source PubChem
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CAS No.

16047-24-8
Record name 2-Methyl-4-nitrobenzenediazonium
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Record name Benzenediazonium, 2-methyl-4-nitro-
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Record name 2-methyl-4-nitrobenzenediazonium
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methyl-4-nitrobenzenediazonium
2-Methyl-4-nitrobenzenediazonium
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2-Methyl-4-nitrobenzenediazonium
2-Methyl-4-nitrobenzenediazonium
2-Methyl-4-nitrobenzenediazonium

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